Cas no 446061-19-4 (p-NH₂-Bn-DOTA-tetra(t-Bu ester))

p-NH₂-Bn-DOTA-tetra(t-Bu ester) 化学的及び物理的性質
名前と識別子
-
- (S)-Tetra-tert-butyl 2,2',2'',2'''-(2-(4-aminobenzyl)-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetray
- p-NH₂-Bn-DOTA-tetra(t-Bu ester)
- 446061-19-4
- HY-W717760
- CS-0822862
- (S)-Tetra-tert-butyl 2,2',2'',2'''-(2-(4-aminobenzyl)-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetrayl)tetraacetate
- tert-butyl 2-[(6S)-6-[(4-aminophenyl)methyl]-4,7,10-tris[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetate
-
- インチ: 1S/C39H67N5O8/c1-36(2,3)49-32(45)25-41-17-18-42(26-33(46)50-37(4,5)6)21-22-44(28-35(48)52-39(10,11)12)31(23-29-13-15-30(40)16-14-29)24-43(20-19-41)27-34(47)51-38(7,8)9/h13-16,31H,17-28,40H2,1-12H3/t31-/m0/s1
- InChIKey: VKRXEQDSGLUSBS-HKBQPEDESA-N
- ほほえんだ: O(C(C)(C)C)C(CN1CCN(CC(=O)OC(C)(C)C)CCN(CC(=O)OC(C)(C)C)CCN(CC(=O)OC(C)(C)C)C[C@@H]1CC1C=CC(=CC=1)N)=O
計算された属性
- せいみつぶんしりょう: 733.49896411 g/mol
- どういたいしつりょう: 733.49896411 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 13
- 重原子数: 52
- 回転可能化学結合数: 18
- 複雑さ: 1150
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ぶんしりょう: 734.0
- 疎水性パラメータ計算基準値(XlogP): 5.1
- トポロジー分子極性表面積: 144
p-NH₂-Bn-DOTA-tetra(t-Bu ester) セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
p-NH₂-Bn-DOTA-tetra(t-Bu ester) 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | N887370-10mg |
p-NH₂-Bn-DOTA-tetra(t-Bu ester) |
446061-19-4 | 10mg |
$207.00 | 2023-05-17 | ||
XI AN KANG FU NUO Biotechnology Co., Ltd. | BDN-20-250mg |
DOTA-p-NH2-Bn-(COOt-Bu)4 |
446061-19-4 | >95.00% | 250mg |
¥4000.0 | 2023-09-19 | |
TRC | N887370-5mg |
p-NH₂-Bn-DOTA-tetra(t-Bu ester) |
446061-19-4 | 5mg |
$133.00 | 2023-05-17 | ||
Macrocyclics | B-201-100 mg |
S-2-(4-Aminobenzyl)-1,4,7,10-tetraazacyclododecane tetra-tert-butylacetate |
446061-19-4 | ≥ 94% | 100MG |
$343.00 | 2021-12-30 | |
XI AN KANG FU NUO Biotechnology Co., Ltd. | BDN-20-100mg |
DOTA-p-NH2-Bn-(COOt-Bu)4 |
446061-19-4 | >95.00% | 100mg |
¥2200.0 | 2023-09-19 | |
Macrocyclics | B-201-100mg |
S-2-(4-Aminobenzyl)-1,4,7,10-tetraazacyclododecane tetra-tert-butylacetate |
446061-19-4 | ≥ 94% | 100mg |
$361.00 | 2023-09-21 | |
Macrocyclics | B-201-500mg |
S-2-(4-Aminobenzyl)-1,4,7,10-tetraazacyclododecane tetra-tert-butylacetate |
446061-19-4 | ≥ 94% | 500mg |
$1619.00 | 2023-09-21 | |
XI AN KANG FU NUO Biotechnology Co., Ltd. | BDN-20-50mg |
DOTA-p-NH2-Bn-(COOt-Bu)4 |
446061-19-4 | >95.00% | 50mg |
¥1550.0 | 2023-09-19 | |
Macrocyclics | B-201-500 mg |
S-2-(4-Aminobenzyl)-1,4,7,10-tetraazacyclododecane tetra-tert-butylacetate |
446061-19-4 | ≥ 94% | 500MG |
$1,541.00 | 2021-12-30 | |
TRC | N887370-1mg |
p-NH₂-Bn-DOTA-tetra(t-Bu ester) |
446061-19-4 | 1mg |
$64.00 | 2023-05-17 |
p-NH₂-Bn-DOTA-tetra(t-Bu ester) 関連文献
-
Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
-
Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
-
Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
-
4. Book reviews
-
Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
-
7. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100
-
Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
-
Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
-
Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
p-NH₂-Bn-DOTA-tetra(t-Bu ester)に関する追加情報
Comprehensive Guide to p-NH₂-Bn-DOTA-tetra(t-Bu ester) (CAS No. 446061-19-4): Applications and Innovations
In the rapidly evolving field of chemical synthesis and biomedical research, p-NH₂-Bn-DOTA-tetra(t-Bu ester) (CAS No. 446061-19-4) has emerged as a critical compound for advanced applications. This DOTA derivative is widely recognized for its role in chelation therapy, radiopharmaceuticals, and molecular imaging. Researchers and pharmaceutical developers are increasingly focusing on its unique properties, such as high stability and versatility in binding metal ions, making it indispensable in modern diagnostics and therapeutics.
The tetra(t-Bu ester) moiety in p-NH₂-Bn-DOTA provides exceptional protection for carboxyl groups during synthetic processes, ensuring higher yields and purity. This feature is particularly valuable in the development of targeted drug delivery systems and contrast agents for MRI. As the demand for precision medicine grows, the importance of functionalized DOTA compounds like this one continues to rise, aligning with trends in personalized healthcare and theranostics.
One of the most searched topics in this domain is the "role of DOTA in radiometal labeling." p-NH₂-Bn-DOTA-tetra(t-Bu ester) excels here due to its ability to form stable complexes with radionuclides such as gallium-68 and lutetium-177, which are pivotal in PET imaging and cancer therapy. Its amine-functionalized benzyl group further enables conjugation with biomolecules, facilitating the design of targeted probes for specific disease markers.
Another hot topic is "improving chelator stability in vivo." The tert-butyl ester protection in p-NH₂-Bn-DOTA addresses this by minimizing premature deprotection, a common challenge in radiopharmaceutical formulation. This stability is crucial for extending the half-life of diagnostic and therapeutic agents, a key concern for researchers optimizing nanoparticle-based delivery systems.
From an industrial perspective, scalability and cost-effectiveness are frequently discussed. The synthesis of p-NH₂-Bn-DOTA-tetra(t-Bu ester) has been refined to meet GMP standards, catering to large-scale production needs. Its compatibility with automated peptide synthesizers and solid-phase techniques further enhances its appeal for high-throughput applications.
Environmental and regulatory considerations are also trending. Unlike some older chelators, DOTA derivatives like this compound exhibit lower toxicity profiles, aligning with global shifts toward green chemistry and sustainable pharmaceutical development. This positions p-NH₂-Bn-DOTA-tetra(t-Bu ester) as a future-proof choice for next-generation medical innovations.
In summary, p-NH₂-Bn-DOTA-tetra(t-Bu ester) (CAS No. 446061-19-4) represents a convergence of cutting-edge science and practical utility. Its applications span from diagnostic imaging to therapeutic agent design, driven by its robust chemical architecture and adaptability. As research into precision oncology and theranostic platforms accelerates, this compound will undoubtedly remain at the forefront of scientific advancement.
446061-19-4 (p-NH₂-Bn-DOTA-tetra(t-Bu ester)) 関連製品
- 2171762-12-0(5-(5-methylthiophen-3-yl)-1,9-dioxa-4-azaspiro5.5undecane)
- 854243-21-3(2-(Methylamino)-1-(4-phenylphenyl)ethan-1-ol)
- 3810-11-5((3-Aminopyridin-4-yl)(phenyl)methanone)
- 2091637-11-3(4-iodo-1,5-dimethyl-3-phenyl-1H-pyrazole)
- 708285-81-8(1-(3-methoxybenzenesulfonamido)cyclohexane-1-carboxylic acid)
- 2229170-46-9(2-bromo-5-(but-3-yn-1-yl)pyridine)
- 951625-05-1(Ethyl 1-[2-(methylsulfonyl)-4-nitrophenyl]-piperidine-4-carboxalate)
- 164221-12-9((all-Z)-5,8,11,14,17-Eicosapentaen-1-ol)
- 1021255-33-3(N-[6-({[(2,5-dichlorophenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]cyclopropanecarboxamide)
- 1213612-73-7((2S)-2-amino-2-(3,5-dichlorophenyl)ethan-1-ol)



